molecular formula C13H6F6OS B14853881 5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde

5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde

Cat. No.: B14853881
M. Wt: 324.24 g/mol
InChI Key: USYGTWDQZCNXSW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions[][3].

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives[][3].

Mechanism of Action

The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a potential HDAC inhibitor, it may bind to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This leads to changes in gene expression and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This makes it particularly valuable in applications requiring robust and active compounds .

Properties

Molecular Formula

C13H6F6OS

Molecular Weight

324.24 g/mol

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C13H6F6OS/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H

InChI Key

USYGTWDQZCNXSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O

Origin of Product

United States

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